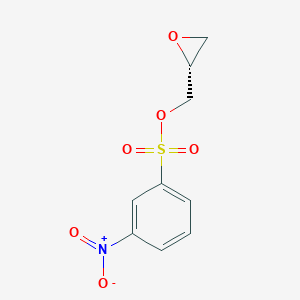

(R)-(-)-Glycidyl nosylate

Description

The exact mass of the compound (R)-(-)-Glycidyl nosylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-(-)-Glycidyl nosylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(-)-Glycidyl nosylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c11-10(12)7-2-1-3-9(4-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHIHVZYAAMDPM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151047 | |

| Record name | Benzenesulfonic acid, 3-nitro-, oxiranylmethyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115314-17-5 | |

| Record name | Benzenesulfonic acid, 3-nitro-, (2R)-2-oxiranylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115314-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3-nitro-, oxiranylmethyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115314175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-nitro-, oxiranylmethyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, 3-nitro-, (2R)-2-oxiranylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(-)-Glycidyl Nosylate

(R)-(-)-Glycidyl nosylate , with the CAS number 115314-17-5, is a chiral epoxide reagent widely utilized in organic and medicinal chemistry.[1] Its importance lies in the presence of two key reactive sites: a strained epoxide ring and a good leaving group (nosylate), making it a versatile building block for the synthesis of complex chiral molecules.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

(R)-(-)-Glycidyl nosylate is an off-white to light yellow crystalline solid at room temperature.[3][4][5] It is sensitive to moisture and should be stored in an inert atmosphere, typically refrigerated between 2-8°C.[4][6][7]

Table 1: Physicochemical Properties of (R)-(-)-Glycidyl nosylate

| Property | Value | Citations |

| Molecular Formula | C₉H₉NO₆S | [1][2][4] |

| Molar Mass | 259.24 g/mol | [1][2][4] |

| Melting Point | 59-63 °C | [4] |

| Boiling Point | 432.2 ± 20.0 °C (Predicted) | [4] |

| Density | 1.5881 g/cm³ (Rough Estimate) | [4] |

| Specific Optical Rotation (α) | -21.5° (c=2, CHCl₃) | [4][5] |

| Appearance | White to light yellow crystalline powder or needles | [4][5] |

| Solubility | Soluble in chloroform, methylene chloride, and tetrahydrofuran. Slightly soluble in DMSO. Insoluble in hexane. | [4][7] |

Table 2: Chemical Identifiers

| Identifier | Value | Citations |

| CAS Number | 115314-17-5 | [2][4][8] |

| IUPAC Name | [(2R)-oxiran-2-yl]methyl 3-nitrobenzene-1-sulfonate | [5] |

| Alternate Names | (2R)-(-)-Glycidyl 3-nitrobenzenesulfonate, (R)-Glycidol 3-nitrobenzenesulfonate | [2][9] |

| InChI Key | AIHIHVZYAAMDPM-MRVPVSSYSA-N | [5] |

| SMILES | [O-]--INVALID-LINK--C1=CC=CC(=C1)S(=O)(=O)OC[C@H]1CO1 | [5] |

Reactivity and Applications

The synthetic utility of (R)-(-)-glycidyl nosylate stems from its dual reactivity. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening products.[3] Simultaneously, the nosylate group is an excellent leaving group, allowing for nucleophilic substitution reactions.[3] This makes it a valuable chiral precursor in the synthesis of pharmaceuticals.[2]

Notably, its enantiomer, (S)-(+)-Glycidyl nosylate, is a key intermediate in the synthesis of Landiolol, a highly selective β1 receptor blocker used for treating tachyarrhythmias.[3][10] By extension, the (R)-enantiomer serves as a crucial building block for accessing the opposite stereochemistry in drug candidates and other complex chiral molecules.

Caption: Key reactive pathways of (R)-(-)-Glycidyl Nosylate.

Safety and Handling

(R)-(-)-Glycidyl nosylate is classified as an irritant, causing skin, eye, and respiratory system irritation.[4] It is also suspected of causing genetic defects. Therefore, appropriate personal protective equipment, including gloves and eye/face protection, should be worn during handling.[6] Work should be conducted in a well-ventilated area.[6] The compound is stable under normal conditions but is moisture-sensitive.[6] It should be stored in a dry, refrigerated environment (2-8°C) under an inert atmosphere.[4]

Experimental Protocol: Synthesis

The following is a representative procedure for the synthesis of glycidyl nosylate, adapted from protocols for its enantiomer.[8][10] This synthesis involves the reaction of (R)-(+)-glycidol with 3-nitrobenzenesulfonyl chloride in the presence of a base.

Materials and Reagents:

-

(R)-(+)-Glycidol

-

3-Nitrobenzenesulfonyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: A solution of (R)-(+)-glycidol (1.0 eq) and triethylamine (e.g., 3.3 eq) in anhydrous dichloromethane is prepared in a flask and cooled to 0°C in an ice bath.[8]

-

Addition of Nosyl Chloride: 3-Nitrobenzenesulfonyl chloride (e.g., 1.1 eq) is added portion-wise to the cooled solution.[8]

-

Reaction: The resulting mixture is stirred at 0°C for approximately 1 hour, followed by slow warming to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).[8]

-

Quenching: Upon completion, the reaction is quenched by the addition of crushed ice.[8]

-

Workup: The mixture is transferred to a separatory funnel and partitioned with dichloromethane and water.[8] The organic layer is washed sequentially with saturated aqueous NaHCO₃ and brine.[8]

-

Drying and Concentration: The separated organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[8]

-

Purification: The crude residue is purified by flash column chromatography to yield (R)-(-)-Glycidyl nosylate as a solid.[8]

Caption: General workflow for the synthesis of (R)-(-)-Glycidyl Nosylate.

References

- 1. scbt.com [scbt.com]

- 2. (R)-(-)-Glycidyl nosylate | 115314-17-5 | FG23685 [biosynth.com]

- 3. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. (R)-(-)-Glycidyl nosylate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. (S)-(+)-Glycidyl nosylate CAS#: 115314-14-2 [m.chemicalbook.com]

- 8. (R)-(-)-Glycidyl nosylate | 115314-17-5 [chemicalbook.com]

- 9. usbio.net [usbio.net]

- 10. Page loading... [guidechem.com]

(R)-(-)-Glycidyl Nosylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(R)-(-)-Glycidyl nosylate (CAS Number: 115314-17-5) is a chiral epoxide of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, namely the reactive epoxide ring and the excellent leaving group ability of the nosylate moiety, make it a versatile building block for the synthesis of complex chiral molecules, particularly in the development of pharmaceutical agents. This technical guide provides an in-depth overview of the properties, synthesis, and applications of (R)-(-)-Glycidyl nosylate, with a focus on experimental details and reaction pathways.

Chemical and Physical Properties

(R)-(-)-Glycidyl nosylate is a crystalline solid, typically appearing as a light yellow powder or needles.[1] A comprehensive summary of its chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 115314-17-5 | [2] |

| Molecular Formula | C₉H₉NO₆S | [3] |

| Molecular Weight | 259.24 g/mol | [3] |

| IUPAC Name | [(2R)-oxiran-2-yl]methyl 3-nitrobenzene-1-sulfonate | [1] |

| Synonyms | (2R)-(-)-Glycidyl 3-nitrobenzenesulfonate, (R)-Glycidol 3-nitrobenzenesulfonate | [2] |

| Appearance | Light yellow crystalline powder or needles | [1] |

| Melting Point | 59-63 °C | [4] |

| Specific Optical Rotation | < -21.5° (c=2, CHCl₃) at 20°C, 589 nm | [1] |

| Purity | ≥97.5% (GC) | [1] |

| Storage Conditions | Store at <-15°C, protect from light and moisture | [3] |

Synthesis of (R)-(-)-Glycidyl Nosylate

The synthesis of (R)-(-)-Glycidyl nosylate is typically achieved through the reaction of (R)-(-)-glycidol with 3-nitrobenzenesulfonyl chloride in the presence of a base. The following is a detailed experimental protocol adapted from procedures for the synthesis of the (S)-(+)-enantiomer.[2]

Experimental Protocol

Materials:

-

(R)-(-)-Glycidol

-

3-Nitrobenzenesulfonyl chloride

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

To a solution of (R)-(-)-glycidol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure (R)-(-)-Glycidyl nosylate.

Caption: Synthesis of (R)-(-)-Glycidyl Nosylate.

Applications in Drug Development

(R)-(-)-Glycidyl nosylate is a key intermediate in the synthesis of various chiral pharmaceuticals, most notably the ultra-short-acting β₁-adrenergic blocker, Landiolol.[2] Landiolol is used for the rapid control of ventricular and supraventricular tachyarrhythmias. The chirality of the molecule is crucial for its pharmacological activity, and (R)-(-)-Glycidyl nosylate provides the necessary stereocenter.

Synthesis of Landiolol

The synthesis of Landiolol involves the nucleophilic ring-opening of the epoxide in (R)-(-)-Glycidyl nosylate by the amine precursor of Landiolol.

Caption: Synthesis of Landiolol.

Experimental Protocol for Landiolol Synthesis (General)

Materials:

-

(R)-(-)-Glycidyl nosylate

-

Landiolol amine precursor (e.g., 2-(morpholine-4-carboxamido)ethanamine)[1]

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile or another suitable polar aprotic solvent

Procedure:

-

Dissolve the Landiolol amine precursor (1.0 equivalent) in the chosen solvent.

-

Add the base (e.g., K₂CO₃, 1.5 equivalents) to the solution.

-

Add (R)-(-)-Glycidyl nosylate (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture at a suitable temperature (e.g., reflux) and monitor its progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by a suitable method, such as crystallization or column chromatography, to obtain Landiolol.

Reaction Mechanisms

The key reactivity of (R)-(-)-Glycidyl nosylate stems from the electrophilic nature of the epoxide ring. Nucleophiles will attack one of the two carbon atoms of the epoxide, leading to ring-opening. The nosylate group is a very good leaving group, which can also be displaced by nucleophiles, although the epoxide opening is generally more facile under most conditions.

In the synthesis of Landiolol, the primary amine of the precursor acts as the nucleophile, attacking the less sterically hindered terminal carbon of the epoxide ring. This is a classic Sₙ2-type reaction, resulting in the inversion of configuration at the attacked carbon if it were a chiral center (which it is not in this case, as it is a methylene group). The stereochemistry at the C2 position of the glycidyl moiety is retained.

Caption: Nucleophilic Ring-Opening Mechanism.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the 3-nitrophenyl group.

-

Glycidyl Protons: A characteristic set of signals for the glycidyl moiety, including a multiplet for the CH proton (around δ 3.2-3.4 ppm) and diastereotopic protons of the CH₂ group attached to the nosylate (around δ 4.1-4.5 ppm) and the epoxide CH₂ protons (around δ 2.7-2.9 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm).

-

Glycidyl Carbons: Signals for the CH₂-O group (around δ 70 ppm), the epoxide CH (around δ 50 ppm), and the epoxide CH₂ (around δ 45 ppm).

IR (Infrared) Spectroscopy:

-

NO₂ Stretch: Strong asymmetric and symmetric stretching bands for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹).

-

S=O Stretch: Strong stretching bands for the sulfonate group (around 1370 cm⁻¹ and 1180 cm⁻¹).

-

C-O-C Stretch: Bands corresponding to the ether and epoxide linkages.

-

Aromatic C-H and C=C: Characteristic bands for the aromatic ring.

Safety and Handling

(R)-(-)-Glycidyl nosylate is a chemical that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

(R)-(-)-Glycidyl nosylate is a valuable and versatile chiral building block for organic synthesis. Its well-defined stereochemistry and predictable reactivity make it an essential intermediate in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this important chemical entity.

References

An In-depth Technical Guide to (R)-(-)-Glycidyl Nosylate: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-(-)-Glycidyl nosylate, a critical chiral building block in pharmaceutical synthesis. This document details its chemical structure, stereochemistry, physical and chemical properties, and provides detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Stereochemistry

(R)-(-)-Glycidyl nosylate, with the IUPAC name [(2R)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate, is a chiral epoxide bearing a nosylate group.[1][2] The "R" designation in its name signifies the absolute configuration at the chiral center of the glycidyl moiety, as defined by the Cahn-Ingold-Prelog priority rules. The molecule's stereochemistry is crucial for its application in asymmetric synthesis, where it serves as a versatile electrophile for the introduction of a chiral glycidyl unit.

Caption: Chemical Structure of (R)-(-)-Glycidyl Nosylate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of (R)-(-)-Glycidyl nosylate is provided below. This data is essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference |

| Chemical Formula | C₉H₉NO₆S | [2][3][4] |

| Molecular Weight | 259.24 g/mol | [2][3] |

| CAS Number | 115314-17-5 | [1][3][4][5] |

| Appearance | White to light yellow crystalline powder or needles | [5] |

| Melting Point | 59-63 °C | [4] |

| Specific Optical Rotation | < -21.5° (c=2, CHCl₃) | [5] |

| Purity (GC) | ≥97.5% | [5] |

Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H NMR | |||

| Aromatic-H | 8.77 | s | |

| Aromatic-H | 8.54 | d | 8.1 |

| Aromatic-H | 8.28 | d | 7.9 |

| -CH₂-O- | 4.50 | d | 11.5 |

| -CH(R)- | 4.04 | dd | 4.9, 1.5 |

| Epoxide-CH | 3.23 | d | 1.8 |

| Epoxide-CH₂ | 2.85 | dd | 4.0, 2.0 |

| Epoxide-CH₂ | 2.64 | dd | 2.4, 2.0 |

| ¹³C NMR | |||

| Aromatic-C | 148.19 | ||

| Aromatic-C | 137.92 | ||

| Aromatic-C | 133.32 | ||

| Aromatic-C | 130.81 | ||

| Aromatic-C | 128.39 | ||

| Aromatic-C | 123.16 | ||

| -CH₂-O- | 71.69 | ||

| -CH(R)- | 48.64 | ||

| Epoxide-CH₂ | 44.42 |

NMR data was recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.

Experimental Protocols

Detailed methodologies for the synthesis of (R)-(-)-Glycidyl nosylate are provided below. Two common synthetic routes are described, starting from either (S)-glycidol or (R)-3-chloro-1,2-propanediol.

Synthesis from (S)-Glycidol

This method involves the direct nosylation of (S)-glycidol.

Caption: Synthesis Workflow from (S)-Glycidol.

Detailed Protocol:

-

To a solution of (S)-oxiran-2-ylmethanol (1.0 eq) and triethylamine (3.3 eq) in anhydrous dichloromethane, cooled to 0 °C, add 3-nitrobenzenesulfonyl chloride (1.1 eq) in portions.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding crushed ice.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, eluent: ethyl acetate/hexane gradient) to afford (R)-(-)-Glycidyl nosylate.

Synthesis from (R)-3-Chloro-1,2-propanediol

This two-step one-pot procedure involves the in-situ formation of (R)-glycidol followed by nosylation.

Caption: Synthesis from (R)-3-chloro-1,2-propanediol.

Detailed Protocol:

-

A mixture of (R)-3-chloro-1,2-propanediol (1.0 eq) and tripotassium phosphate (2.5 eq) in dichloromethane is refluxed for 3 hours.

-

Cool the reaction mixture to 0 °C.

-

Add triethylamine (1.1 eq), a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and 3-nitrobenzenesulfonyl chloride (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Wash the reaction mixture sequentially with 5% aqueous potassium carbonate solution, 1N aqueous hydrochloric acid solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.

Applications in Drug Development

(R)-(-)-Glycidyl nosylate is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functionalities with a defined stereochemistry. The nosylate group is an excellent leaving group, facilitating substitution reactions. This dual reactivity makes it a powerful tool for constructing complex chiral molecules, including beta-blockers and other pharmacologically active compounds.[3]

Safety and Handling

(R)-(-)-Glycidyl nosylate is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

This technical guide provides a solid foundation for understanding and utilizing (R)-(-)-Glycidyl nosylate in a research and development context. The detailed information on its properties and synthesis will be a valuable resource for scientists working in organic synthesis and medicinal chemistry.

References

- 1. (R)-(-)-Glycidyl nosylate, 98% 2.5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. (R)-(-)-Glycidyl nosylate, 98% | Fisher Scientific [fishersci.ca]

- 3. (R)-(-)-Glycidyl nosylate | 115314-17-5 | FG23685 [biosynth.com]

- 4. chembk.com [chembk.com]

- 5. (R)-(-)-Glycidyl nosylate, 98% 10 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

(R)-(-)-Glycidyl Nosylate: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Glycidyl nosylate, with the chemical formula C₉H₉NO₆S, is a versatile chiral epoxide that serves as a crucial building block in modern organic synthesis, particularly in the pharmaceutical industry.[1][2] Its utility stems from its dual reactivity as an electrophile, enabling a variety of chemical transformations. This technical guide provides a comprehensive overview of the mechanism of action of (R)-(-)-Glycidyl nosylate, focusing on its reactivity, biological implications as a DNA alkylating agent, and its application in the synthesis of targeted therapeutics. This document is intended to be a resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanism of Action: A Dual Electrophilic Nature

The primary mechanism of action of (R)-(-)-Glycidyl nosylate is centered around its potent electrophilicity at two key positions, making it highly susceptible to attack by a wide range of nucleophiles. This dual reactivity allows for two main types of transformations: nucleophilic epoxide ring-opening and nucleophilic substitution.

Nucleophilic Epoxide Ring-Opening

The strained three-membered epoxide ring in (R)-(-)-Glycidyl nosylate is prone to ring-opening upon attack by nucleophiles. This reaction can proceed via two main pathways, leading to the formation of regioisomers. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.

-

Attack at the less substituted carbon (C3): This is the more common pathway, especially with smaller, hard nucleophiles under neutral or basic conditions. The reaction follows an SN2 mechanism, resulting in the formation of a secondary alcohol.

-

Attack at the more substituted carbon (C2): This pathway is favored under acidic conditions where the epoxide oxygen is protonated, leading to a more carbocation-like character at the more substituted carbon.

Nucleophilic Substitution

The nosylate group (3-nitrobenzenesulfonate) is an excellent leaving group due to the electron-withdrawing nature of the nitro group and the resonance stabilization of the resulting anion. This facilitates nucleophilic substitution at the C1 carbon, where a nucleophile displaces the nosylate group. This reaction also typically proceeds via an SN2 mechanism, leading to inversion of stereochemistry if the nucleophile attacks a chiral center.

The interplay between these two reactive sites makes (R)-(-)-Glycidyl nosylate a valuable and versatile synthon in asymmetric synthesis.

Reactivity with Various Nucleophiles: Quantitative Insights

The reactivity of (R)-(-)-Glycidyl nosylate with different nucleophiles dictates its synthetic utility. While specific kinetic data for the nosylate derivative is not extensively tabulated in the literature, data from analogous glycidyl sulfonates, such as tosylates, provide valuable insights into its reactivity profile. The following table summarizes typical reaction yields for the reaction of glycidyl derivatives with various nucleophiles.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |

| Amine | Isopropylamine | Methanol | Reflux | Amino alcohol | >90 | Analogy from beta-blocker synthesis |

| Phenoxide | 1-Naphthol/NaH | THF | RT | Aryl ether | ~85 | Analogy from beta-blocker synthesis |

| Thiol | Thiophenol/Et₃N | CH₂Cl₂ | RT | Thioether | >90 | General reactivity of epoxides |

| Azide | Sodium Azide | DMF | 60 | Azido alcohol | ~90 | General reactivity of epoxides |

| Carboxylate | Benzoic acid/Et₃N | Acetonitrile | 50 | Ester | ~80 | General reactivity of epoxides |

Biological Mechanism of Action: DNA Alkylation

(R)-(-)-Glycidyl nosylate is known to exhibit mutagenic properties, a characteristic attributed to its function as a DNA alkylating agent.[2] This biological mechanism of action is of significant interest in toxicology and oncology.

The Chemistry of DNA Alkylation

As an electrophile, (R)-(-)-Glycidyl nosylate can react with nucleophilic sites on DNA bases. The primary targets for alkylation are the ring nitrogens of the purine bases, with the N7 position of guanine being the most nucleophilic and a common site of attack. The epoxide moiety is the key functional group responsible for this alkylation. The reaction proceeds via nucleophilic attack from a nitrogen atom of a DNA base on one of the carbon atoms of the epoxide ring, leading to the formation of a covalent adduct.

This alkylation can lead to several downstream consequences:

-

DNA damage: The formation of DNA adducts distorts the DNA double helix, which can interfere with DNA replication and transcription.

-

Mutations: If the DNA damage is not properly repaired, it can lead to mutations during DNA replication. For example, an alkylated guanine may mispair with thymine instead of cytosine.

-

Cell death: High levels of DNA damage can trigger programmed cell death (apoptosis).

The DNA alkylating properties of (R)-(-)-Glycidyl nosylate underscore its potential as a cytotoxic agent, although its therapeutic applications in this area have been limited.[2]

Application in Drug Development: Synthesis of Chiral β-Blockers

A prominent application of (R)-(-)-Glycidyl nosylate and its enantiomer is in the asymmetric synthesis of β-adrenergic receptor antagonists, commonly known as β-blockers. These drugs are widely used to manage cardiovascular diseases. The pharmacological activity of many β-blockers resides in a single enantiomer, making stereoselective synthesis crucial.

(R)-(-)-Glycidyl nosylate serves as a chiral C3 synthon in the synthesis of (S)-β-blockers. The synthesis typically involves a two-step process:

-

Epoxide ring-opening: A phenoxide nucleophile attacks the epoxide at the C3 position, forming an ether linkage.

-

Nucleophilic substitution: An amine, such as isopropylamine, then opens the resulting epoxide or displaces a leaving group to install the characteristic amino alcohol side chain of β-blockers.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the mechanism of action of (R)-(-)-Glycidyl nosylate.

Protocol 1: Synthesis of an (S)-β-Blocker Precursor using (R)-(-)-Glycidyl Nosylate

Objective: To synthesize (S)-1-(naphthalen-1-yloxy)-3-(isopropylamino)propan-2-ol, a propranolol analog, using (R)-(-)-Glycidyl nosylate.

Materials:

-

(R)-(-)-Glycidyl nosylate

-

1-Naphthol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Isopropylamine

-

Methanol

-

Standard glassware for organic synthesis

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography supplies

Procedure:

-

Step 1: Formation of the Aryl Ether Epoxide a. To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-naphthol (1.0 eq) in anhydrous THF dropwise at 0 °C. b. Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases. c. Cool the resulting sodium 1-naphthoxide solution back to 0 °C and add a solution of (R)-(-)-Glycidyl nosylate (1.0 eq) in anhydrous THF dropwise. d. Stir the reaction mixture at room temperature overnight. e. Monitor the reaction progress by TLC. f. Upon completion, quench the reaction by the slow addition of water. g. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield the (R)-1-(naphthalen-1-yloxymethyl)oxirane.

-

Step 2: Ring-Opening with Isopropylamine a. Dissolve the purified (R)-1-(naphthalen-1-yloxymethyl)oxirane (1.0 eq) in methanol. b. Add isopropylamine (5.0 eq) to the solution. c. Reflux the reaction mixture for 4-6 hours. d. Monitor the reaction progress by TLC. e. Upon completion, remove the solvent and excess isopropylamine under reduced pressure. f. The crude product can be purified by crystallization or column chromatography to yield (S)-1-(naphthalen-1-yloxy)-3-(isopropylamino)propan-2-ol.

Protocol 2: In Vitro DNA Alkylation Assay

Objective: To assess the DNA alkylating potential of (R)-(-)-Glycidyl nosylate using plasmid DNA.

Materials:

-

(R)-(-)-Glycidyl nosylate

-

Supercoiled plasmid DNA (e.g., pBR322)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

-

UV transilluminator

Procedure:

-

Prepare a stock solution of (R)-(-)-Glycidyl nosylate in a suitable solvent (e.g., DMSO).

-

In separate microcentrifuge tubes, incubate a fixed amount of supercoiled plasmid DNA (e.g., 200 ng) with increasing concentrations of (R)-(-)-Glycidyl nosylate (e.g., 0, 10, 50, 100, 500 µM) in TE buffer.

-

Incubate the reactions at 37 °C for a defined period (e.g., 2 hours).

-

Stop the reaction by adding gel loading buffer.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, open-circular, and linear).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: DNA alkylation can lead to strand breaks. An increase in the amount of the open-circular and linear forms of the plasmid DNA with increasing concentrations of (R)-(-)-Glycidyl nosylate indicates its DNA damaging potential.

Visualizations

Signaling Pathway: DNA Damage Response to Alkylation

Caption: DNA alkylation by (R)-(-)-Glycidyl Nosylate and subsequent cellular responses.

Experimental Workflow: Synthesis of a β-Blocker Precursor

Caption: Workflow for the two-step synthesis of a chiral β-blocker precursor.

Conclusion

(R)-(-)-Glycidyl nosylate is a powerful and versatile chiral building block with a well-defined dual electrophilic mechanism of action. Its ability to undergo both nucleophilic epoxide ring-opening and nucleophilic substitution with high stereocontrol makes it an invaluable tool in asymmetric synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals like β-blockers. Furthermore, its inherent reactivity as a DNA alkylating agent provides a clear biological mechanism for its observed mutagenicity and highlights its potential, with appropriate structural modifications, for the development of cytotoxic agents. A thorough understanding of its reactivity and biological activity is essential for its effective and safe utilization in research and drug development.

References

(R)-(-)-Glycidyl Nosylate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (R)-(-)-Glycidyl nosylate, a critical intermediate in pharmaceutical synthesis. Understanding these properties is paramount for its effective storage, handling, and application in research and development. This document compiles available data, outlines detailed experimental protocols for its assessment, and presents logical workflows for its analysis.

Physicochemical Properties

(R)-(-)-Glycidyl nosylate is a chiral epoxide used in the synthesis of various pharmaceutical compounds.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | [(2R)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate |

| Synonyms | (R)-(-)-Glycidyl 3-nitrobenzenesulfonate, (2R)-(-)-Glycidyl nosylate |

| CAS Number | 115314-17-5 |

| Molecular Formula | C₉H₉NO₆S |

| Molecular Weight | 259.24 g/mol |

| Appearance | Off-white to yellow-brown needles or crystalline powder |

| Melting Point | 59-63 °C |

Solubility Profile

The solubility of (R)-(-)-Glycidyl nosylate is a key factor in its handling and reactivity for synthetic applications. The following table summarizes its known qualitative solubility in various solvents.

| Solvent | Solubility |

| Chloroform | Soluble[2][3] |

| Methylene Chloride | Soluble[2][3] |

| Tetrahydrofuran | Soluble[2][3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4] |

| Hexane | Insoluble[2][3] |

Stability Profile

(R)-(-)-Glycidyl nosylate is a reactive compound, and its stability is influenced by environmental conditions such as moisture, temperature, and light.

| Condition | Stability Information |

| General Stability | Stable under normal, dry conditions.[5] |

| Moisture Sensitivity | Moisture sensitive; should be handled and stored under dry conditions.[2][3][5] |

| Light Sensitivity | Should be protected from light.[1] |

| Thermal Stability | Flammable solid.[6] While specific decomposition data is unavailable, related sulfonate esters can undergo thermal decomposition at elevated temperatures. |

| Storage Temperature | Recommended to be stored in an inert atmosphere at 2-8°C or <-15°C.[1][4] |

| Incompatible Materials | Avoid contact with strong acids, strong bases, and nucleophiles. |

The nosylate group is a good leaving group, making the compound susceptible to nucleophilic attack, which can lead to the opening of the epoxide ring or displacement of the nosylate.[7] The ester linkage of the nosylate group is also susceptible to hydrolysis, particularly under basic conditions. While specific kinetic data for the hydrolysis of (R)-(-)-Glycidyl nosylate is not available, the hydrolysis of sulfonate esters in aqueous solutions is a known degradation pathway.[1][3][8]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of (R)-(-)-Glycidyl nosylate.

Protocol for Solubility Determination

This protocol outlines a general method for determining the qualitative and quantitative solubility of (R)-(-)-Glycidyl nosylate in a given solvent.

Objective: To determine the solubility of (R)-(-)-Glycidyl nosylate in various solvents.

Materials:

-

(R)-(-)-Glycidyl nosylate

-

Selected solvents (e.g., chloroform, tetrahydrofuran, water, hexane)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

Procedure:

Part A: Qualitative Solubility Determination

-

Add approximately 10 mg of (R)-(-)-Glycidyl nosylate to a small vial.

-

Add 1 mL of the selected solvent to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered "soluble".

-

If the solid does not dissolve completely, the compound is "partially soluble" or "insoluble".

Part B: Quantitative Solubility Determination (Saturated Solution Method)

-

Add an excess amount of (R)-(-)-Glycidyl nosylate to a known volume of the solvent in a sealed vial to create a slurry.

-

Place the vial in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Centrifuge the sample to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of (R)-(-)-Glycidyl nosylate in the diluted sample using a validated analytical method (e.g., HPLC with UV detection).

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL.

Protocol for Stability Assessment

This protocol provides a framework for assessing the stability of (R)-(-)-Glycidyl nosylate under various stress conditions.

Objective: To evaluate the stability of (R)-(-)-Glycidyl nosylate under conditions of elevated temperature, humidity, and light exposure.

Materials:

-

(R)-(-)-Glycidyl nosylate

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Analytical instrument (e.g., HPLC) for purity and degradation product analysis

-

Appropriate storage containers (e.g., amber glass vials)

Procedure:

-

Sample Preparation:

-

Dispense accurately weighed amounts of (R)-(-)-Glycidyl nosylate into several sets of appropriate containers.

-

One set will be the initial time point (T=0) control.

-

-

Storage Conditions:

-

Long-Term Stability: Store samples at the recommended storage condition (e.g., 2-8°C) and a control at ambient temperature.

-

Accelerated Stability: Store samples at an elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH).

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Forced Degradation (Stress Testing):

-

Acidic Conditions: Prepare a solution of the compound in a suitable solvent and add a small amount of acid (e.g., 0.1 N HCl).

-

Basic Conditions: Prepare a solution of the compound and add a small amount of base (e.g., 0.1 N NaOH).

-

Oxidative Conditions: Prepare a solution of the compound and add a small amount of an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Heat a solid sample at an elevated temperature (e.g., 60-80°C) for a defined period.

-

-

-

Time Points:

-

Analyze samples at predetermined time points (e.g., T=0, 1, 3, and 6 months for accelerated and long-term studies; shorter intervals for forced degradation studies).

-

-

Analysis:

-

At each time point, analyze the samples for:

-

Appearance: Note any changes in color or physical state.

-

Purity: Determine the percentage of the active compound remaining using a stability-indicating HPLC method.

-

Degradation Products: Identify and quantify any degradation products formed.

-

-

-

Data Evaluation:

-

Plot the purity of (R)-(-)-Glycidyl nosylate as a function of time for each storage condition.

-

Determine the rate of degradation and identify the primary degradation pathways under different stress conditions.

-

Safety and Handling

(R)-(-)-Glycidyl nosylate is an irritant and a reactive chemical. Appropriate safety precautions must be taken during its handling and storage.

| Hazard | Precaution |

| Skin Irritation | Causes skin irritation.[6][9] Wear protective gloves and clothing. |

| Eye Irritation | Causes serious eye irritation.[6][9] Wear appropriate safety goggles. |

| Respiratory Irritation | May cause respiratory irritation.[6][9] Use only in a well-ventilated area or with a fume hood. Avoid breathing dust. |

| Flammability | Flammable solid.[6] Keep away from heat, sparks, and open flames. |

Handling:

-

Wash hands thoroughly after handling.

-

Avoid contact with skin, eyes, and clothing.

-

Ensure adequate ventilation.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed and stored under an inert atmosphere (e.g., nitrogen).

-

Store away from incompatible materials such as strong acids, bases, and nucleophiles.

Visualizations

The following diagrams illustrate logical workflows for the assessment of solubility and stability.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. fishersci.fr [fishersci.fr]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

(R)-(-)-Glycidyl Nosylate: A Chiral Building Block for Asymmetric Synthesis of Pharmaceuticals

(R)-(-)-Glycidyl nosylate , with the systematic name [(2R)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate, is a highly valuable chiral epoxide intermediate in the field of organic and medicinal chemistry. Its primary application lies in the stereospecific synthesis of enantiomerically pure pharmaceuticals, particularly in the development of β-adrenergic blocking agents, commonly known as β-blockers. The presence of the chiral epoxide ring and the highly effective nosylate leaving group makes it an ideal electrophile for reactions with various nucleophiles, enabling the introduction of a specific stereocenter into the target molecule.

Core Application: Synthesis of (S)-β-Blockers

The therapeutic efficacy of many β-blockers resides predominantly in a single enantiomer. For instance, the (S)-enantiomer of many aryloxypropanolamine-based β-blockers is significantly more potent than its (R)-counterpart. Consequently, the use of chiral building blocks like (R)-(-)-Glycidyl nosylate is crucial for efficient and stereoselective synthesis.

A prime example of its application is in the synthesis of (S)-Atenolol , a widely used β-blocker for treating hypertension and angina. A patented method describes the reaction of (R)-(-)-Glycidyl nosylate with 4-hydroxyphenylacetamide in the presence of a catalyst to stereospecifically form the key intermediate, which is then converted to (S)-Atenolol.[1] This approach ensures the desired (S)-configuration in the final drug product.

The general synthetic strategy involves a nucleophilic substitution reaction where a phenoxide attacks the epoxide ring of (R)-(-)-Glycid in a stereospecific manner. The nosylate group is a superior leaving group compared to halides, often leading to milder reaction conditions and improved yields.

Chemical Properties and Reactivity

(R)-(-)-Glycidyl nosylate is a crystalline solid with a molecular formula of C₉H₉NO₆S. Its reactivity is dominated by the strained three-membered epoxide ring and the electron-withdrawing nature of the 3-nitrobenzenesulfonate (nosylate) group.

| Property | Value |

| Molecular Weight | 259.24 g/mol |

| Appearance | Light yellow crystalline powder or needles |

| Specific Optical Rotation | < -21.5° (c=2, CHCl₃) |

The nosylate group is an excellent leaving group, facilitating the ring-opening of the epoxide by a wide range of nucleophiles, including phenols, amines, and thiols. This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the attacked carbon atom. This high degree of stereocontrol is fundamental to its utility in asymmetric synthesis.

Experimental Protocols

While specific industrial protocols are often proprietary, the following outlines a general experimental procedure for the key step in the synthesis of an (S)-β-blocker precursor using (R)-(-)-Glycidyl nosylate, based on established chemical principles.

Synthesis of (S)-1-(4-hydroxyphenylacetamido)-3-(isopropyloxy)-propan-2-ol (a precursor to (S)-Atenolol)

Materials:

-

(R)-(-)-Glycidyl nosylate

-

4-Hydroxyphenylacetamide

-

Cesium fluoride (CsF)

-

N,N-Dimethylformamide (DMF)

-

Isopropylamine

Procedure:

-

Step 1: Formation of the Glycidyl Ether Intermediate

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyphenylacetamide (1.0 equivalent) and cesium fluoride (1.1 equivalents) in anhydrous DMF.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of (R)-(-)-Glycidyl nosylate (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-4-(oxiran-2-ylmethoxy)phenylacetamide.

-

-

Step 2: Amination to form the β-Amino Alcohol

-

Dissolve the crude glycidyl ether intermediate from Step 1 in a suitable solvent such as methanol or isopropanol.

-

Add an excess of isopropylamine (typically 3-5 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the solvent and excess isopropylamine under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield the desired (S)-1-(4-hydroxyphenylacetamido)-3-(isopropyloxy)-propan-2-ol.

-

Signaling Pathways and Logical Relationships

The synthetic pathway for (S)-Atenolol from (R)-(-)-Glycidyl nosylate can be visualized as a two-step process involving nucleophilic substitution and subsequent epoxide ring-opening.

Caption: Synthetic pathway of (S)-Atenolol from (R)-(-)-Glycidyl nosylate.

The experimental workflow for a typical synthesis and purification process can be illustrated as follows:

Caption: General experimental workflow for synthesis and purification.

References

Synthesis of (R)-(-)-Glycidyl Nosylate from (R)-Glycidol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-(-)-Glycidyl nosylate from (R)-glycidol, a critical chiral building block in pharmaceutical development. (R)-(-)-Glycidyl nosylate serves as a versatile intermediate in the asymmetric synthesis of various biologically active molecules. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups with stereochemical control. This guide details the reaction parameters, experimental protocols, and underlying chemical principles for this important transformation.

Reaction Overview

The synthesis of (R)-(-)-Glycidyl nosylate from (R)-glycidol is a nucleophilic substitution reaction. The hydroxyl group of (R)-glycidol attacks the sulfur atom of 3-nitrobenzenesulfonyl chloride (nosyl chloride) in the presence of a base. The base, typically a tertiary amine such as triethylamine, serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane or toluene, to prevent unwanted side reactions.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of glycidyl nosylates. It is important to note that while the focus of this guide is the (R)-enantiomer, some cited experimental data pertains to the synthesis of the (S)-enantiomer, which follows an analogous procedure.

| Parameter | Value | Source(s) |

| Reactants | ||

| (R)-Glycidol | 1.0 equivalent | [1] |

| 3-Nitrobenzenesulfonyl Chloride | 1.1 - 1.3 equivalents | [1][2] |

| Triethylamine | 3.3 equivalents | [2] |

| Solvent | Dichloromethane or Toluene | [2][3] |

| Temperature | 0 °C to room temperature | [2] |

| Reaction Time | 1 hour at 0 °C, then warmed to RT | [2] |

| Yield | 92% - 97% | [1][2] |

| Purification | Flash column chromatography | [2][4] |

| Appearance | Brown solid / Light yellow crystalline powder or needles | [2][5] |

| Specific Optical Rotation ([α]D) | < -21.5° (c=2, CHCl3) | [5] |

Experimental Workflow

The logical flow of the synthesis process, from starting materials to the final purified product, is illustrated below.

Caption: A flowchart illustrating the key steps in the synthesis of (R)-(-)-Glycidyl nosylate.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on literature methods for the preparation of glycidyl nosylates.[2][4]

Materials:

-

(R)-Glycidol

-

3-Nitrobenzenesulfonyl chloride

-

Triethylamine

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Crushed ice

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or powder funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a solution of (R)-glycidol (e.g., 3.0 mmol, 1.0 eq.) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (e.g., 10 mmol, 3.3 eq.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Nosyl Chloride: To the cooled and stirring solution, add 3-nitrobenzenesulfonyl chloride (e.g., 3.3 mmol, 1.1 eq.) portion-wise.

-

Reaction: Stir the resulting solution at 0 °C for 1 hour. Subsequently, allow the reaction mixture to slowly warm to room temperature.

-

Monitoring: Monitor the progress of the reaction by TLC until the (R)-glycidol is completely consumed.

-

Quenching: Upon completion, quench the reaction by the addition of crushed ice (1-2 g).

-

Extraction and Washing: Transfer the reaction mixture to a separatory funnel and partition with dichloromethane (20 mL) and water (10 mL). Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (3 x 10 mL) and brine (3 x 10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the (R)-(-)-glycidyl nosylate.

Signaling Pathways and Logical Relationships

The core of this synthesis is a chemical transformation. The following diagram illustrates the reaction pathway.

Caption: Reaction scheme for the synthesis of (R)-(-)-Glycidyl nosylate.

Applications in Drug Development

(R)-(-)-Glycidyl nosylate is a valuable chiral intermediate in the synthesis of pharmaceuticals.[6] Its utility stems from the presence of a reactive epoxide ring and a good leaving group (nosylate), allowing for a variety of stereospecific transformations. It is a key intermediate in the synthesis of compounds such as Landiolol hydrochloride, an ultrashort-acting, highly selective β1 receptor blocker used for the emergency treatment of tachyarrhythmias.[4][7] The enantiopure nature of (R)-(-)-glycidyl nosylate is crucial for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

References

- 1. (S)-(+)-Glycidyl nosylate | 115314-14-2 [chemicalbook.com]

- 2. (R)-(-)-Glycidyl nosylate | 115314-17-5 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]

- 5. (R)-(-)-Glycidyl nosylate, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. (R)-(-)-Glycidyl nosylate | 115314-17-5 | FG23685 [biosynth.com]

- 7. Page loading... [guidechem.com]

The Pivotal Role of Enantiopure Glycidyl Derivatives in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Enantiopure glycidyl derivatives have emerged as indispensable chiral building blocks in organic synthesis, particularly in the pharmaceutical industry. Their inherent reactivity, stemming from the strained three-membered oxirane ring, coupled with the presence of a versatile functional handle, allows for the stereospecific introduction of complex functionalities. This guide provides a comprehensive overview of the synthesis and application of these valuable synthons, with a focus on quantitative data, detailed experimental protocols, and visual representations of key synthetic strategies.

Synthetic Strategies for Enantiopure Glycidyl Derivatives

The efficient preparation of enantiomerically pure glycidyl derivatives is paramount for their successful application. Several powerful strategies have been developed, broadly categorized into asymmetric synthesis and kinetic resolution.

Asymmetric Epoxidation

Asymmetric epoxidation of allylic alcohols stands as a direct and atom-economical approach to enantiopure glycidols. The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of this methodology.[1][2][3] This reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant to deliver 2,3-epoxyalcohols with high enantioselectivity.[4][5] The choice of the DET enantiomer dictates the stereochemical outcome of the epoxidation.[6][7]

Key Synthetic Methods for Enantiopure Glycidyl Derivatives

| Method | Key Reagents/Catalyst | Substrate | Typical Enantiomeric Excess (ee) | Typical Yield | Reference(s) |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | Allyl Alcohol | 88-92% | 50-60% | [1] |

| Jacobsen Hydrolytic Kinetic Resolution | Chiral (salen)Co(III) complex, H₂O | Racemic terminal epoxides | >99% | ~50% (for recovered epoxide) | [8][9] |

| Enzymatic Kinetic Resolution (Hydrolysis) | Lipase (e.g., from Pseudomonas sp.) | Racemic glycidyl butyrate | >98% | ~95% | [10] |

| Biocatalytic Epoxidation | Styrene Monooxygenase (SMO) | Alkenes | >95–99% | - | [11] |

Kinetic Resolution

Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.

Jacobsen Hydrolytic Kinetic Resolution (HKR): This method employs a chiral (salen)cobalt(III) complex to catalyze the selective hydrolysis of one enantiomer of a terminal epoxide, leaving the unreacted epoxide in high enantiomeric purity.[12][13][14] The HKR is renowned for its broad substrate scope and exceptional enantioselectivity, often exceeding 99% ee for the recovered epoxide.[8][9]

Enzymatic Kinetic Resolution: Enzymes, particularly lipases and epoxide hydrolases, are highly effective catalysts for the kinetic resolution of racemic glycidyl derivatives.[10][15][16] Lipases are commonly used to catalyze the enantioselective hydrolysis of racemic glycidyl esters, such as glycidyl butyrate.[17][18] For instance, lipase from Pseudomonas sp. can hydrolyze the (S)-enantiomer of glycidyl butyrate, leaving the (R)-enantiomer with high enantiomeric purity (>98% ee).[10]

Applications in the Synthesis of Bioactive Molecules

The synthetic utility of enantiopure glycidyl derivatives is most prominently demonstrated in the synthesis of pharmaceuticals, particularly β-adrenergic blockers (beta-blockers).[19][20][21] These drugs are widely used for the treatment of cardiovascular diseases such as hypertension and angina. The pharmacologically active enantiomer of many beta-blockers is the (S)-enantiomer.

The synthesis of beta-blockers often involves the nucleophilic opening of an enantiopure glycidyl derivative, such as (R)-glycidyl tosylate or (S)-glycidyl ether, with an appropriate amine.[19][22] For example, the synthesis of (S)-metoprolol can be achieved by the reaction of 4-(2-methoxyethyl)phenol with (R)-glycidyl nosylate followed by ring-opening with isopropylamine.

Experimental Protocols

Sharpless Asymmetric Epoxidation of Allyl Alcohol to (R)- and (S)-Tritylglycidol[6][7]

This "one-pot" procedure provides either (R)- or (S)-tritylglycidol depending on the tartrate enantiomer used.

Materials:

-

Titanium(IV) isopropoxide

-

(+)- or (-)-Diisopropyl tartrate (DIPT)

-

Allyl alcohol

-

tert-Butyl hydroperoxide (TBHP) in a non-aqueous solution

-

Trityl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Molecular sieves (3Å)

Procedure:

-

To a stirred solution of titanium(IV) isopropoxide and the appropriate enantiomer of diisopropyl tartrate in anhydrous dichloromethane at -20 °C under an inert atmosphere, add allyl alcohol.

-

After stirring for 30 minutes, add tert-butyl hydroperoxide and continue stirring at -20 °C for 4-6 hours.

-

In a separate flask, prepare a solution of trityl chloride and triethylamine in dichloromethane.

-

Upon completion of the epoxidation, add the trityl chloride solution to the reaction mixture and allow it to warm to room temperature.

-

After stirring for 12 hours, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired enantiomer of tritylglycidol.

Jacobsen Hydrolytic Kinetic Resolution of Racemic Glycidyl Butyrate[8][23]

This procedure yields (S)-glycidyl butyrate and the corresponding (R)-1,2-diol.

Materials:

-

Racemic glycidyl butyrate

-

(R,R)-(salen)Co(II) precatalyst

-

Acetic acid (AcOH)

-

Water

-

Tetrahydrofuran (THF)

Procedure:

-

To a mixture of racemic glycidyl butyrate and the (R,R)-(salen)Co(II) precatalyst, add THF and acetic acid.

-

Stir the mixture at room temperature until the catalyst dissolves.

-

Add water (0.55 equivalents) and continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by GC or TLC.

-

Upon reaching approximately 50% conversion, separate the product mixture.

-

(S)-glycidyl butyrate can be isolated by vacuum distillation from the reaction mixture. The (R)-1,2-diol can be recovered from the non-volatile residue.

Visualizing Synthetic Pathways

The logical flow of these synthetic strategies can be effectively visualized using diagrams.

Caption: Sharpless Asymmetric Epoxidation Workflow.

Caption: Principle of Kinetic Resolution.

Caption: General Synthesis of Beta-Blockers.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sharpless Epoxidation [organic-chemistry.org]

- 6. stewarthendrickson.com [stewarthendrickson.com]

- 7. A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Thiolester and thioether analogs of phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of enantiopure epoxides through biocatalytic approaches - ProQuest [proquest.com]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of enantiopure epoxides through biocatalytic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. annualreviews.org [annualreviews.org]

- 17. Kinetic resolution of racemic glycidyl butyrate using a multiphase membrane enzyme reactor: experiments and model verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 20. Synthesis of heteroaromatic potential beta-adrenergic antagonists by the glycidol route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jmedchem.com [jmedchem.com]

- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Chiral Epoxides for Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral epoxides are pivotal intermediates in modern organic synthesis, offering a powerful platform for the stereocontrolled introduction of functionality in the development of pharmaceuticals, agrochemicals, and complex natural products. Their synthetic utility stems from the high reactivity of the strained three-membered ring towards nucleophilic attack, which proceeds with well-defined stereochemistry. This guide provides an in-depth overview of the most prominent methods for asymmetric epoxidation, detailed experimental protocols for key transformations, and a summary of the stereochemical outcomes of subsequent ring-opening reactions.

Asymmetric Epoxidation of Alkenes

The enantioselective epoxidation of alkenes is a cornerstone of asymmetric catalysis. Three methods, in particular, have become indispensable tools for the synthesis of chiral epoxides: the Sharpless Asymmetric Epoxidation, the Jacobsen-Katsuki Epoxidation, and the Shi Asymmetric Epoxidation.

Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[1][2] The reaction utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT), with tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[1][3] A significant advantage of the SAE is the predictable stereochemical outcome based on the chirality of the tartrate ligand used.[4]

Catalytic Cycle of Sharpless Asymmetric Epoxidation

Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Quantitative Data for Sharpless Asymmetric Epoxidation

| Allylic Alcohol Substrate | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Geraniol | (+)-DIPT | 77 | >95 |

| (Z)-3-Hexen-1-ol | (-)-DIPT | 85 | 96 |

| (E)-2-Hexen-1-ol | (+)-DIPT | 80 | 95 |

| Cinnamyl alcohol | (-)-DIPT | 90 | 97 |

| 2-Cyclohexen-1-ol | (+)-DIPT | 88 | 91 |

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol

This protocol is adapted from a literature procedure.

Materials:

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

(+)-Diisopropyl tartrate ((+)-DIPT)

-

Geraniol

-

tert-Butyl hydroperoxide (TBHP) in decane (5-6 M solution)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

4Å Molecular sieves, powdered and activated

-

Celatom® (diatomaceous earth)

-

Diethyl ether (Et₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with powdered 4Å molecular sieves (3.0 g) and anhydrous CH₂Cl₂ (100 mL) under an argon atmosphere.

-

The flask is cooled to -20 °C in a dry ice/acetone bath.

-

To the cooled suspension, (+)-DIPT (1.41 g, 6.0 mmol) is added, followed by the dropwise addition of Ti(OiPr)₄ (1.18 mL, 4.0 mmol). The mixture is stirred for 10 minutes.

-

Geraniol (6.17 g, 40.0 mmol) is added dropwise to the mixture, and stirring is continued for another 10 minutes.

-

TBHP (16.0 mL of a 5.0 M solution in decane, 80.0 mmol) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -15 °C.

-

The reaction mixture is stirred at -20 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water (10 mL) at -20 °C, and the mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The resulting biphasic mixture is filtered through a pad of Celatom®, and the filter cake is washed with Et₂O (3 x 50 mL).

-

The combined organic layers are transferred to a separatory funnel and washed with brine (50 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the crude epoxy alcohol.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the chiral epoxide.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and certain trisubstituted olefins, using a chiral manganese-salen complex as the catalyst.[5][6] Common oxidants for this reaction include sodium hypochlorite (NaOCl) and m-chloroperoxybenzoic acid (m-CPBA).[5] The stereochemical outcome is determined by the chirality of the salen ligand.

Catalytic Cycle of Jacobsen-Katsuki Epoxidation

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

(R)-(-)-Glycidyl nosylate safety and handling precautions

An In-depth Technical Guide to the Safe Handling of (R)-(-)-Glycidyl nosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for (R)-(-)-Glycidyl nosylate (CAS RN: 115314-17-5), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

(R)-(-)-Glycidyl nosylate is classified as a hazardous substance.[1] It is imperative that all personnel handling this compound are fully aware of its potential risks.

Signal Word: Warning[1]

Hazard Statements:

Precautionary Statements:

-

P201: Obtain special instructions before use.[2]

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of (R)-(-)-Glycidyl nosylate is fundamental for its safe handling and storage.

| Property | Value |

| Synonyms | (2R)-(-)-Glycidyl 3-nitrobenzenesulfonate[1] |

| Molecular Formula | C9H9NO6S[5][6][7] |

| Molecular Weight | 259.24 g/mol [5] |

| Appearance | Light yellow crystalline powder or needles[6] |

| CAS Number | 115314-17-5[1][5][6][7] |

| Melting Point | 59-63 °C |

| Boiling Point | 432.2±20.0 °C (Predicted)[8] |

| Density | 1.5881 g/cm³ (Rough Estimate)[8] |

Toxicology and Health Effects

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling (R)-(-)-Glycidyl nosylate.

| PPE | Specification |

| Eye Protection | Goggles (European standard - EN 166)[4] |

| Hand Protection | Protective gloves. Inspect gloves before use and observe permeability and breakthrough time information from the supplier.[4] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |

| Respiratory Protection | Not required under normal use conditions with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[4] |

Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling:

-

Avoid the formation of dust and aerosols.[1]

-

Use only in a well-ventilated area.[1]

-

Do not eat, drink, or smoke when using this product.[4]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[4]

-

Store in a refrigerated environment.[4]

-

Protect from light.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[10] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately. If possible, drink milk afterwards.[10] |

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

-

Ensure adequate ventilation.

-

Use personal protective equipment.

-

Avoid dust formation.[1]

-

Sweep up and shovel into suitable containers for disposal.[1]

-

Do not let the product enter drains.

Experimental Protocols